molecular formula C16H20BrN3O6 B13732501 (S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13732501
M. Wt: 430.25 g/mol
InChI Key: RXAVPVJHKQGZLP-ZDUSSCGKSA-N
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Description

(S)-4-(3-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromonitrophenyl group and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Introduction of the Bromonitrophenyl Group: The bromonitrophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromonitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in drug development, particularly for targeting specific biological pathways.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(3-Chloro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
  • (S)-4-(3-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Uniqueness

The uniqueness of (S)-4-(3-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C16H20BrN3O6

Molecular Weight

430.25 g/mol

IUPAC Name

(2S)-4-(3-bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)10-4-5-12(20(24)25)11(17)8-10/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1

InChI Key

RXAVPVJHKQGZLP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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